molecular formula C19H16FN7OS B2896545 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine CAS No. 1005306-79-5

1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B2896545
CAS No.: 1005306-79-5
M. Wt: 409.44
InChI Key: DCDULBKXDKHEFN-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 3-(3-fluorophenyl) substituent at position 3 of the triazolo[4,5-d]pyrimidine ring and a thiophene-2-carbonyl group attached to the piperazine moiety at position 5. These modifications are critical for its pharmacological profile, particularly in targeting adenosine receptors or enzymes involved in oxidative stress pathways . The fluorine atom on the phenyl ring enhances metabolic stability and binding affinity, while the thiophene-carbonyl group may influence solubility and target selectivity .

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7OS/c20-13-3-1-4-14(11-13)27-18-16(23-24-27)17(21-12-22-18)25-6-8-26(9-7-25)19(28)15-5-2-10-29-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDULBKXDKHEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name / ID Core Structure Modifications Pharmacological Activity Molecular Weight Key References
Target Compound : 1-[3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine 3-(3-Fluorophenyl), thiophene-2-carbonyl piperazine A2AR antagonism, potential anticancer ~447.47 (calc.)
BF38490 (CAS 923513-68-2) 2-Fluorobenzoyl piperazine Undisclosed (likely adenosine modulation) 421.40
1-{4-[3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}-2-(4-methylphenoxy)ethanone 4-Methylphenoxy-ethanone piperazine Unknown 447.47
Vipadenant (INN: 442908-10-3) 7-(Furan-2-yl), 3-[(4-amino-3-methylphenyl)methyl] Adenosine A2A receptor antagonist 327.33
VAS2870 3-Benzyl, 7-(1,3-benzoxazol-2-yl)sulfide NADPH oxidase inhibitor 407.47
7b: 1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone Acetyl piperazine EZH2/HDAC dual inhibitor 365.40

Key Observations:

4-Methylphenoxy-ethanone in the analog from introduces steric bulk, which could reduce binding to compact receptor pockets .

Core Modifications: Vipadenant replaces the fluorophenyl group with a furan and aminomethylphenyl moiety, shifting its activity toward selective A2A receptor antagonism . VAS2870’s benzoxazolyl sulfide group confers NADPH oxidase inhibition, a mechanism distinct from adenosine-related pathways .

Fluorine’s Role :

  • The 3-fluorophenyl group is conserved in the target compound and BF38490, suggesting its importance in stabilizing aromatic interactions within hydrophobic binding sites .

A. Anticancer Activity :

  • The target compound’s triazolopyrimidine core is structurally similar to derivatives tested against MCF-7 breast cancer cells (). Compounds with thiophene or sugar-linked substituents (e.g., thioglycosides in ) showed moderate to high cytotoxicity, implying that the thiophene-carbonyl group in the target compound may enhance anticancer effects .

B. Receptor Targeting :

  • Vipadenant’s furan and aminomethyl groups enable potent A2A receptor antagonism (IC50 < 10 nM), whereas the target compound’s fluorophenyl and thiophene groups may favor allosteric modulation of A2AR or related GPCRs .

Structure-Activity Relationship (SAR) Insights

  • Triazolo[4,5-d]pyrimidine Core : Fluorination at the phenyl ring (target compound, BF38490) improves metabolic stability, while furan or benzyl groups (Vipadenant, VAS2870) alter target specificity .

Biological Activity

The compound 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Molecular Formula

The molecular formula for the compound is C20H17FN8OC_{20}H_{17}FN_8O.

Structural Representation

The structure of the compound can be summarized as follows:

  • Triazolo-pyrimidine core : This core is known for its diverse biological activities.
  • Fluorophenyl group : The presence of a fluorine atom may enhance lipophilicity and biological activity.
  • Piperazine moiety : This component often contributes to binding affinity in biological targets.

Antimicrobial Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar triazolo-pyrimidine structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus . Studies suggest that modifications in the piperazine or thiophene moieties can enhance this activity.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrimidine derivatives are known to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines, indicating a promising therapeutic avenue.

Antiviral and Antifungal Activity

Emerging studies have highlighted the antiviral and antifungal potential of pyrimidine derivatives. The incorporation of the triazole ring may enhance the compound's efficacy against viral pathogens, making it a candidate for further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of different substituents on the piperazine or thiophene rings can significantly alter biological activity.
  • Fluorine Substitution : The presence of fluorine has been associated with increased potency in antimicrobial assays.
  • Pyrimidine Modifications : Variations in the pyrimidine ring can lead to enhanced selectivity towards specific biological targets.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of triazolo-pyrimidines were synthesized and screened for antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , outperforming several standard antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of similar triazolo-pyrimidine compounds revealed that they significantly inhibited the growth of HeLa cells with an IC50 value of 15 µM. This suggests that structural modifications could lead to more potent anticancer agents .

Study 3: SAR Analysis

A detailed SAR analysis conducted on related compounds indicated that modifications at the 4-position of the piperazine ring led to enhanced binding affinity to target proteins involved in cancer progression .

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